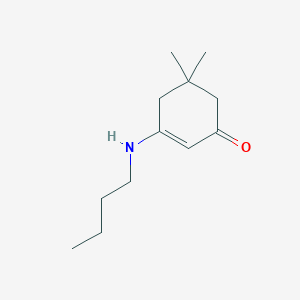
N-methyl-1-(3-phenylpropyl)-N-(2,4,5-trimethoxybenzyl)-3-piperidinamine
Übersicht
Beschreibung
N-methyl-1-(3-phenylpropyl)-N-(2,4,5-trimethoxybenzyl)-3-piperidinamine, also known as MPTP, is a synthetic compound that has been widely used in scientific research for its ability to selectively destroy dopaminergic neurons in the brain. This property has made MPTP a valuable tool for studying the mechanisms underlying Parkinson's disease, a neurodegenerative disorder characterized by the loss of dopaminergic neurons in the substantia nigra.
Wirkmechanismus
The mechanism of action of N-methyl-1-(3-phenylpropyl)-N-(2,4,5-trimethoxybenzyl)-3-piperidinamine involves the selective uptake of the compound by dopaminergic neurons, where it is converted into MPP+ through the action of the enzyme monoamine oxidase-B (MAO-B). MPP+ then enters the mitochondria of the neurons, where it inhibits complex I of the electron transport chain, leading to the production of reactive oxygen species and the eventual death of the neurons.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are well-documented and have been extensively studied in animal models of Parkinson's disease. This compound causes a selective loss of dopaminergic neurons in the substantia nigra, leading to a decrease in dopamine levels in the striatum and other regions of the brain. This results in a range of motor symptoms, including tremors, rigidity, and bradykinesia, which are characteristic of Parkinson's disease.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using N-methyl-1-(3-phenylpropyl)-N-(2,4,5-trimethoxybenzyl)-3-piperidinamine in lab experiments include its ability to selectively destroy dopaminergic neurons, which closely mimics the neurodegeneration observed in Parkinson's disease. This makes this compound a valuable tool for studying the mechanisms underlying the disease and for testing potential treatments. However, the use of this compound in animal models of Parkinson's disease has some limitations, including the fact that it does not fully recapitulate the complex pathophysiology of the disease, which involves multiple cell types and brain regions.
Zukünftige Richtungen
There are several future directions for research on N-methyl-1-(3-phenylpropyl)-N-(2,4,5-trimethoxybenzyl)-3-piperidinamine and its use in modeling Parkinson's disease. One area of focus is the development of new animal models that more closely mimic the complex pathophysiology of the disease, including the involvement of non-dopaminergic neurons and other brain regions. Another area of focus is the development of new treatments for Parkinson's disease that target the underlying mechanisms of the disease, such as mitochondrial dysfunction and oxidative stress. Finally, there is a need for further research on the long-term effects of this compound exposure in animal models, including the potential for neurotoxicity and other adverse effects.
Wissenschaftliche Forschungsanwendungen
N-methyl-1-(3-phenylpropyl)-N-(2,4,5-trimethoxybenzyl)-3-piperidinamine has been widely used in scientific research to model Parkinson's disease in animals and to study the mechanisms underlying the disease. When this compound is administered to animals, it is selectively taken up by dopaminergic neurons and converted into a toxic metabolite, MPP+, which causes the neurons to die. This process closely mimics the neurodegeneration observed in Parkinson's disease, which is characterized by the loss of dopaminergic neurons in the substantia nigra.
Eigenschaften
IUPAC Name |
N-methyl-1-(3-phenylpropyl)-N-[(2,4,5-trimethoxyphenyl)methyl]piperidin-3-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H36N2O3/c1-26(18-21-16-24(29-3)25(30-4)17-23(21)28-2)22-13-9-15-27(19-22)14-8-12-20-10-6-5-7-11-20/h5-7,10-11,16-17,22H,8-9,12-15,18-19H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQHFJQFUKURFTK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC(=C(C=C1OC)OC)OC)C2CCCN(C2)CCCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H36N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-ethyl-6-(3-fluorophenyl)-N-[2-(1H-pyrazol-1-yl)ethyl]imidazo[2,1-b][1,3]thiazole-3-carboxamide](/img/structure/B3821303.png)
![3-({[2-(2-fluorophenyl)ethyl]amino}methyl)-3-hydroxy-1-methyl-2-piperidinone](/img/structure/B3821310.png)
![2,2'-[(3-methoxyphenyl)methylene]bis(1H-indene-1,3(2H)-dione)](/img/structure/B3821317.png)
![6-(4-propoxyphenyl)diindeno[1,2-b:2',1'-e]pyridine-5,7-dione](/img/structure/B3821322.png)
![4-isopropyl-6,8-dimethyl-3-oxabicyclo[3.3.1]non-6-ene](/img/structure/B3821326.png)
![2-(8-methyl-3-oxabicyclo[3.3.1]non-7-en-2-yl)phenol](/img/structure/B3821328.png)
![(4,6,8-trimethyl-3-oxabicyclo[3.3.1]non-6-en-1-yl)methyl acetate](/img/structure/B3821332.png)
![(4,6-dimethyl-3-oxabicyclo[3.3.1]non-6-en-1-yl)methyl acetate](/img/structure/B3821340.png)
![1-{[2-(1-phenylethyl)-1,3-dioxolan-4-yl]methyl}piperidine](/img/structure/B3821354.png)
![2-{4-[2-(allyloxy)benzyl]-1-cyclopentyl-2-piperazinyl}ethanol](/img/structure/B3821368.png)

![3-methoxy-N-[2-(4-methoxyphenyl)ethyl]-N-[(1-methyl-4-piperidinyl)methyl]propanamide](/img/structure/B3821380.png)
